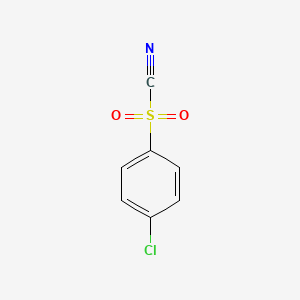

4-Chlorobenzene-1-sulfonyl cyanide

Description

Overview of Arylsulfonyl Cyanides in Contemporary Organic Synthesis

Arylsulfonyl cyanides are a class of organic compounds that have garnered considerable attention in modern organic synthesis. researchgate.net They serve as versatile building blocks for creating a variety of organic molecules. researchgate.net A key feature of arylsulfonyl cyanides is their ability to act as precursors to arylsulfinates, which are valuable nucleophiles in SN2 reactions. researchgate.net This in-situ generation of arylsulfinates from the more soluble arylsulfonyl cyanides circumvents the solubility issues often encountered with metal sulfinate salts. researchgate.net

These compounds are instrumental in the synthesis of sulfones and sulfonamides, which are important structural motifs in many pharmaceuticals, agrochemicals, and functional materials. researchgate.net The development of sustainable and efficient methods for synthesizing sulfones is an area of active research. researchgate.net Recent advancements include photocatalytic sulfonylation and the use of iron catalysts for the synthesis of nitriles from carboxylic acids using N-cyano-N-aryl-arylsulfonamides. researchgate.netorganic-chemistry.org

Arylsulfonyl cyanides, such as the commercially available p-toluenesulfonyl cyanide (TsCN), can undergo base-mediated C-S coupling with a wide range of alkyl halides to produce alkyl sulfones with moderate to high efficiency. researchgate.net They are also used in cyanation and sulfonylation reactions. researchgate.net For instance, p-toluenesulfonyl cyanide is utilized in the preparation of polyfunctional nitriles and in the synthesis of 4-hydroxypyridines via hetero-Diels-Alder reactions. sigmaaldrich.com The pursuit of environmentally friendly cyanating agents has also led to the investigation of reagents like K4[Fe(CN)6]. researchgate.net

Historical Perspectives and Evolution of Sulfonyl Cyanide Chemistry

The exploration of sulfonyl cyanides as a functional group is a relatively modern development in organic chemistry. The first report of a sulfonyl cyanide, specifically p-toluenesulfonyl cyanide, appeared in 1968. rsc.orggoogle.com Early synthetic methods were often multi-step processes. google.com A significant advancement came with the discovery that organic thiocyanates could be oxidized using organic peracids to form the corresponding sulfonyl cyanides under anhydrous conditions. google.com

The history of cyanide chemistry itself dates back to the 18th century, with the isolation of hydrogen cyanide from the pigment Prussian blue. wikipedia.org The development of industrial processes for cyanide production in the late 19th century was driven by the needs of the mining industry. wikipedia.org Over time, the use of cyanides has expanded significantly, with applications in the synthesis of polymers, pharmaceuticals, and other organic compounds. wikipedia.org The understanding of the reactivity and toxicology of cyanide has also evolved, leading to the development of various antidotes and safer handling practices. nih.gov

Significance of 4-Chlorobenzene-1-sulfonyl Cyanide as a Model Compound and Reagent

This compound stands out as a significant model compound and reagent in the study of arylsulfonyl cyanides. Its structure, featuring a chlorine atom on the benzene (B151609) ring, provides a valuable point of comparison for understanding the electronic effects of substituents on the reactivity of the sulfonyl cyanide group. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the sulfonyl group, influencing its reactions with nucleophiles.

The synthesis of this compound can be achieved from its precursor, 4-chlorobenzenesulfonyl chloride. chemicalbook.comgoogle.com This precursor is manufactured by the reaction of chlorobenzene (B131634) with chlorosulfonic acid. chemicalbook.comgoogle.comgoogle.com The reactivity of 4-chlorobenzenesulfonyl chloride itself makes it a versatile reagent for introducing the 4-chlorobenzenesulfonyl group into molecules, a common strategy in the synthesis of pharmaceuticals and agrochemicals. solubilityofthings.com

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 24225-00-1 | C₇H₄ClNO₂S | 201.63 |

| 4-Chlorobenzenesulfonyl chloride | 98-60-2 | C₆H₄Cl₂O₂S | 211.07 |

| p-Toluenesulfonyl cyanide | 19158-51-1 | C₈H₇NO₂S | 181.21 |

| 4-Chlorobenzyl cyanide | 140-53-4 | C₈H₆ClN | 151.59 |

Note: The data in this table is compiled from various chemical suppliers and databases.

Scope and Objectives of Research on Substituted Arylsulfonyl Cyanides

Another major research thrust is the investigation of the reaction mechanisms of arylsulfonyl cyanides. researchgate.netacs.org Understanding the intricate details of how these compounds react allows for better control over reaction outcomes and the design of new synthetic applications. For example, studies on the dual photoredox and copper-catalyzed difunctionalization of electron-deficient alkenes highlight the complex radical processes that can be harnessed. acs.org

Furthermore, there is significant interest in expanding the scope of substrates that can be used in reactions with arylsulfonyl cyanides. researchgate.netresearchgate.net This involves testing the reactivity of a wide variety of functionalized starting materials to synthesize a diverse library of complex molecules. The ultimate goal is to apply this knowledge to the synthesis of novel compounds with potential applications in medicine, agriculture, and materials science. researchgate.netsolubilityofthings.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

24225-00-1 |

|---|---|

Molecular Formula |

C7H4ClNO2S |

Molecular Weight |

201.63 g/mol |

IUPAC Name |

(4-chlorophenyl)sulfonylformonitrile |

InChI |

InChI=1S/C7H4ClNO2S/c8-6-1-3-7(4-2-6)12(10,11)5-9/h1-4H |

InChI Key |

VVKASYWPBVIBTM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C#N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 Chlorobenzene 1 Sulfonyl Cyanide

Classical Approaches for Arylsulfonyl Cyanide Synthesis

Traditional methods for synthesizing arylsulfonyl cyanides, including the 4-chloro substituted variant, have historically relied on readily available starting materials and well-established reaction mechanisms.

Synthesis from Sulfonyl Chlorides and Cyanide Sources

The most direct and common method for preparing 4-chlorobenzene-1-sulfonyl cyanide involves the reaction of 4-chlorobenzenesulfonyl chloride with a cyanide salt. google.comchemicalbook.com This nucleophilic substitution reaction typically utilizes an alkali metal cyanide, such as potassium cyanide or sodium cyanide, as the cyanide source. wikipedia.orgwikipedia.org The reaction of 4-chlorobenzenesulfonyl chloride with potassium cyanide is a known route, though the reactivity of aryl halides towards nucleophilic substitution can be a limiting factor. youtube.com

The precursor, 4-chlorobenzenesulfonyl chloride, is industrially significant and can be manufactured by reacting chlorobenzene (B131634) with chlorosulfonic acid. google.comchemicalbook.comgoogle.comprepchem.com This process can yield the desired product in high percentages. chemicalbook.comprepchem.com For instance, mixing 4-chlorobenzene and chlorosulfuric acid at 35°C, followed by heating, can result in an 81% yield of 4-chlorobenzenesulfonyl chloride. chemicalbook.com

It is important to note that while cyanide ions are strong nucleophiles, the direct substitution on an unactivated aryl chloride, like in chlorobenzene, to form benzonitrile (B105546) is not a facile reaction. youtube.com However, the sulfonyl chloride group provides a much more reactive site for nucleophilic attack by the cyanide ion.

Routes from Sulfonic Acids, Salts, and Thiocyanates

Alternative classical syntheses of arylsulfonyl cyanides start from sulfonic acids or their salts. google.comchemicalbook.com For example, 4-chlorobenzenesulfonic acid can be a precursor. chemicalbook.com One general method involves the reduction of a sulfonyl chloride to a sulfinate salt, which then reacts with a cyanogen (B1215507) source like cyanogen chloride to form the sulfonyl cyanide. orgsyn.org This two-step, one-pot procedure has been effectively used for preparing various sulfonyl cyanides. orgsyn.org

Another established, though less direct, method is the oxidation of thiocyanates. orgsyn.org This approach offers a different pathway to the sulfonyl cyanide functional group.

Modern and Green Synthetic Strategies Applied to this compound

Catalytic and Transition-Metal Mediated Syntheses

Transition-metal catalysis has emerged as a powerful tool for forming carbon-sulfur and carbon-cyanide bonds, offering milder reaction conditions and broader functional group tolerance compared to classical methods. nih.gov Palladium-catalyzed methods, for instance, have been developed for the synthesis of arylsulfonyl chlorides from arylboronic acids, which can then be converted to sulfonamides. nih.gov This suggests a potential modern route to this compound via a boronic acid precursor.

Copper-mediated cyanation reactions are also of significant interest due to the lower cost and easier handling of copper catalysts compared to other transition metals. colab.ws These reactions can utilize various cyanide sources and have been applied to aryl halides and aryl boronic acids. colab.ws Recently, a copper-catalyzed method has been developed to convert aromatic carboxylic acids into sulfonyl chlorides in a one-pot process, which are then aminated to form sulfonamides. princeton.edu This decarboxylative strategy could potentially be adapted for the synthesis of this compound from 4-chlorobenzoic acid.

Furthermore, the use of environmentally benign cyanating agents like potassium ferrocyanide (K4[Fe(CN)6]) is gaining traction in modern organic synthesis. researchgate.net

Environmentally Benign Reaction Conditions (e.g., solvent-free methods)

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. nih.gov Solvent-free synthesis is a significant advancement in this area, often leading to higher yields, shorter reaction times, and simpler work-up procedures. ciac.jl.cnrsc.orgresearchgate.net Such methods have been successfully applied to the synthesis of various organic compounds, including sulfonylurea benzothiazolines and chalcones. mdpi.comsciepub.com While specific solvent-free methods for this compound are not extensively detailed in the provided results, the general trend towards solvent-free conditions in organic synthesis suggests this is a promising area for future development. rsc.orgresearchgate.netmdpi.com One-pot syntheses, which reduce the need for intermediate purification steps and minimize solvent use, are also a hallmark of greener chemical processes. ciac.jl.cnd-nb.infoorganic-chemistry.org

Optimization of Synthetic Pathways for this compound

Optimizing the synthesis of this compound involves maximizing the yield and purity of the final product while minimizing byproducts and environmental impact. For the classical synthesis from 4-chlorobenzenesulfonyl chloride, optimization can involve adjusting reaction temperatures, the ratio of reactants, and the choice of solvent for extraction and purification. orgsyn.org For example, maintaining temperatures between 0–5°C during reagent addition and monitoring reaction progress by thin-layer chromatography are typical optimization steps. Recrystallization from a suitable solvent like dry benzene (B151609) or ethanol (B145695) is often used for purification. orgsyn.org

In the preparation of the precursor, 4-chlorobenzenesulfonyl chloride, from chlorobenzene and chlorosulfonic acid, using a halogenated aliphatic hydrocarbon as a solvent and adding an alkali metal or ammonium (B1175870) salt of a mineral acid can improve the yield. google.comgoogle.com

Yield Enhancement and Selectivity Control

Optimizing the synthesis of this compound hinges on meticulous control of reaction conditions and reagent selection to maximize product yield and ensure high selectivity. Research indicates two primary synthetic routes starting from different precursors: 4-chlorobenzene-1-sulfonyl chloride or 4-chlorophenyl thiocyanate (B1210189). Each pathway presents distinct opportunities for yield enhancement.

One established method involves the reaction of a sulfinate salt with a cyanating agent. This process begins with the reduction of 4-chlorobenzene-1-sulfonyl chloride to its corresponding sodium 4-chlorobenzenesulfinate. This intermediate is then treated with a source of cyanide, such as cyanogen chloride, to form the final product. To prevent the hydrolysis of the sulfonyl cyanide back to a sulfonate, the reaction must be conducted under anhydrous conditions google.com. The yield in this type of reaction can be sensitive to several factors. For substrates bearing electron-withdrawing groups, such as the chloro group in the para position, extending the reaction time with the cyanating agent has been shown to improve yields orgsyn.org.

Another significant synthetic approach is the oxidation of 4-chlorophenyl thiocyanate. This method utilizes an organic peracid, such as meta-chloroperbenzoic acid (m-CPBA), as the oxidizing agent google.com. The stoichiometry of the reactants is a critical parameter for yield optimization. A stoichiometric excess of the peracid is generally required; for aromatic thiocyanates, a 20% to 40% excess is often preferred to drive the reaction to completion and maximize the output of the desired sulfonyl cyanide google.com.

Table 1: Parameters for Yield Enhancement

| Parameter | Recommended Adjustment | Rationale |

|---|---|---|

| Reaction Time | Increase for substrates with electron-withdrawing groups orgsyn.org. | Ensures complete reaction of the sulfinate intermediate. |

| Reagent Stoichiometry | Use a 20-40% excess of peracid for thiocyanate oxidation google.com. | Drives the oxidation reaction towards the product. |

| Reaction Conditions | Maintain strictly anhydrous conditions google.com. | Prevents hydrolysis of the product to sulfonate. |

| Temperature | Lower temperatures (e.g., -10°C) may be beneficial . | Reduces the rate of side reactions. |

| Solvent | Use inert solvents like THF or DCM google.com. | Ensures reactant solubility without interference. |

| Base Addition | Add a non-nucleophilic base (e.g., TEA) . | Neutralizes acidic byproducts, preventing product degradation. |

Scalability Considerations for Research and Industrial Applications

Translating a laboratory-scale synthesis of this compound to a larger industrial scale introduces a new set of challenges and considerations. The primary goals are to ensure safety, cost-effectiveness, and process robustness while maintaining high yield and purity.

The synthetic route chosen has profound implications for scalability. The method starting from 4-chlorobenzene-1-sulfonyl chloride involves the use of highly toxic and volatile cyanogen chloride orgsyn.org. Handling this reagent on an industrial scale requires stringent safety protocols, specialized containment facilities, and continuous monitoring to mitigate risks to personnel and the environment. While the reaction itself may be efficient, the associated safety and handling costs can make this route less attractive for large-scale production.

The alternative pathway, involving the oxidation of 4-chlorophenyl thiocyanate, may offer a more scalable solution google.com. This method avoids the use of highly toxic cyanating agents. However, the use of potent oxidizing agents like m-CPBA on a large scale requires careful thermal management to control the exothermic reaction and prevent thermal runaway. The cost and availability of the peracid and the disposal of its byproducts (e.g., m-chlorobenzoic acid) are also important economic factors to consider in an industrial context.

For any large-scale synthesis, process simplification is key. A desirable industrial process involves a minimal number of steps, simple and straightforward post-reaction work-up and purification, and the use of low-cost, low-toxicity raw materials google.com. Recrystallization is a common method for purifying the final product, and the choice of an appropriate and recoverable solvent is crucial for both economic and environmental reasons google.com.

Ultimately, the scalability of any synthetic method for this compound requires a thorough process hazard analysis and economic evaluation. The ideal industrial process would balance high yield and purity with operational safety, minimal environmental impact, and favorable economics.

Table 2: Scalability Comparison of Synthetic Routes

| Feature | Route 1: Sulfonyl Chloride Reduction & Cyanation | Route 2: Thiocyanate Oxidation |

|---|---|---|

| Key Precursor | 4-Chlorobenzene-1-sulfonyl chloride | 4-Chlorophenyl thiocyanate |

| Key Reagent | Cyanogen Chloride orgsyn.org | Organic Peracid (e.g., m-CPBA) google.com |

| Primary Safety Concern | High toxicity and volatility of cyanogen chloride orgsyn.org. | Exothermic reaction control with strong oxidizer google.com. |

| Process Complexity | Two-step process (reduction then cyanation). | Single-step oxidation. |

| Economic Factors | High cost of specialized handling for toxic gas. | Cost of peracid and waste disposal. |

| Industrial Feasibility | Challenging due to safety and handling requirements. | More feasible, with careful thermal management. |

Table 3: Compound Reference

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₄ClNO₂S |

| 4-Chlorobenzene-1-sulfonyl chloride | C₆H₄Cl₂O₂S |

| 4-Chlorophenyl thiocyanate | C₇H₄ClNS |

| Cyanogen chloride | CClN |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ |

| meta-Chloroperbenzoic acid (m-CPBA) | C₇H₅ClO₃ |

| Sodium 4-chlorobenzenesulfinate | C₆H₄ClNaO₂S |

| Tetrahydrofuran (THF) | C₄H₈O |

Chemical Reactivity and Mechanistic Investigations of 4 Chlorobenzene 1 Sulfonyl Cyanide

Electrophilic Reactivity at the Sulfonyl Sulfur Center

The sulfur atom in 4-chlorobenzene-1-sulfonyl cyanide is in a high oxidation state (+6) and is bonded to two oxygen atoms, a p-chlorophenyl group, and a cyanide group. Both the chloro and cyano substituents are strongly electron-withdrawing, which inductively pulls electron density away from the sulfonyl sulfur. This creates a significant partial positive charge on the sulfur atom, making it a hard electrophilic center. Consequently, it readily reacts with various nucleophiles, typically via nucleophilic addition to the sulfur atom, which can be followed by the displacement of the cyanide ion, a competent leaving group. This reactivity profile is central to its role as a sulfonating or cyano-sulfonylating agent in chemical synthesis.

Nucleophilic Addition Reactions

Nucleophilic addition is the predominant reaction pathway for arylsulfonyl cyanides. A nucleophile attacks the electrophilic sulfur atom, leading to a transient, tetracoordinate intermediate. The subsequent reaction course depends on the nature of the nucleophile and the reaction conditions, but it often results in the cleavage of the sulfur-cyanide (S-CN) bond.

While sulfonyl chlorides typically react with alcohols to yield sulfonate esters, the reaction of arylsulfonyl cyanides with alcohols follows a different pathway. Studies on the analogue p-toluenesulfonyl cyanide (TsCN) have shown that it reacts with alcohols in the presence of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-diazabicyclo[2.2.2]octane (DABCO), to produce alkyl p-toluenesulfinates rather than sulfonates. sigmaaldrich.comsigmaaldrich.com

The proposed mechanism involves the nucleophilic attack of the alkoxide (formed by the deprotonation of the alcohol by the base) on the electrophilic sulfonyl sulfur. This is followed by the elimination of the cyanide ion. It is anticipated that this compound would react in a similar fashion, likely at an accelerated rate due to the enhanced electrophilicity of its sulfur center from the 4-chloro substituent.

Table 1: Reaction of p-Toluenesulfonyl Cyanide with Alcohols

| Alcohol | Base | Product | Reference |

| Various Alcohols | DBU or DABCO | Corresponding Sulfinates | sigmaaldrich.comsigmaaldrich.com |

The reaction between sulfonyl derivatives and amines to form sulfonamides is a cornerstone of medicinal chemistry. Typically, this reaction is performed with sulfonyl chlorides in the presence of a base to neutralize the HCl byproduct. nuomengchemical.com When primary or secondary amines react with a sulfonyl chloride, the nitrogen's lone pair of electrons acts as a nucleophile, attacking the sulfur atom and displacing the chloride to form a stable N-S bond. nuomengchemical.com

Although specific studies detailing the reaction of this compound with amines to form sulfonamides are not widely documented, its high electrophilicity suggests it would be a potent reagent for such transformations. The reaction would proceed via nucleophilic attack of the amine on the sulfonyl sulfur, with the cyanide ion acting as the leaving group. The increased reactivity of the sulfonyl cyanide compared to the corresponding sulfonyl chloride could potentially allow for the reaction to occur under milder conditions. In a related context, electrophilic cyanation of secondary amines can be achieved using trimethylsilyl (B98337) cyanide in the presence of an oxidant, demonstrating a pathway for N-CN bond formation. nih.gov

Table 2: General Reaction for Sulfonamide Formation

| Sulfonyl Derivative | Nucleophile | Product Type | Reference |

| p-Toluenesulfonyl chloride | Primary/Secondary Amine | N-substituted sulfonamide | nuomengchemical.com |

| This compound | Primary/Secondary Amine | N-substituted sulfonamide (Predicted) | N/A |

The reaction of this compound with carbon-centered nucleophiles, such as Grignard reagents or enolates, presents two potential electrophilic sites: the sulfonyl sulfur and the carbon of the cyanide group. Research on p-toluenesulfonyl cyanide (TsCN) indicates that it serves as an effective electrophilic cyanating agent, reacting with organomagnesium compounds at the sulfonyl sulfur. researchgate.net This implies that the sulfonyl group is more electrophilic than the nitrile carbon towards these powerful nucleophiles.

In this reaction, the carbanionic part of the Grignard reagent attacks the sulfur atom, leading to the displacement of the cyanide ion and the formation of a sulfone. This contrasts with the typical reaction of Grignard reagents with simple nitriles, which attack the nitrile carbon to form ketones after hydrolysis. masterorganicchemistry.comvedantu.com The enhanced electron-withdrawing power of the 4-chlorophenyl group in this compound would further favor attack at the highly electrophilic sulfur center.

Table 3: Reactivity with Carbon-Centered Nucleophiles

| Electrophile | Nucleophile | Site of Attack | Product Type | Reference |

| p-Toluenesulfonyl cyanide | Organomagnesium compounds | Sulfonyl Sulfur | Aryl Nitrile | researchgate.net |

| Alkyl/Aryl Nitriles | Grignard Reagents | Nitrile Carbon | Ketone (after hydrolysis) | masterorganicchemistry.comvedantu.com |

Sulfonyl Transfer Reactions

In sulfonyl transfer reactions, the entire arylsulfonyl moiety is transferred to a substrate. With this compound, this can occur through various mechanisms, including cycloadditions and radical processes, particularly with unsaturated systems.

Arylsulfonyl cyanides can participate in reactions with unsaturated carbon-carbon bonds. p-Toluenesulfonyl cyanide, for instance, functions as a dienophile in hetero-Diels-Alder ([4+2]) cycloadditions with electron-rich dienes like 1,3-bis-silyl enol ethers. sigmaaldrich.comthieme-connect.com In this pericyclic reaction, the C=N triple bond of the sulfonyl cyanide acts as the dienophile, reacting with the diene to form a six-membered ring, which upon workup can yield functionalized pyridines. thieme-connect.com

Furthermore, arylsulfonyl cyanides can be involved in radical reactions with alkenes. In a cobalt-catalyzed process, an alkyl radical generated from an alkene can be trapped by tosyl cyanide, which acts as a cyanide source to yield a nitrile. youtube.com While the primary role of TsCN here is cyanation, the reaction involves the interaction of the sulfonyl-containing species with an alkene-derived radical. More direct sulfonylation of alkenes often proceeds via an arylsulfonyl radical, which can be generated from various precursors and then added across a double bond. acs.orgacs.org Given its structure, this compound is a plausible precursor for the corresponding (4-chlorophenyl)sulfonyl radical under appropriate radical-initiating conditions.

Table 4: Sulfonylation Reactions of Unsaturated Systems with Tosyl Cyanide

| Substrate | Reagent(s) | Reaction Type | Product Type | Reference |

| 1,3-bis-silyl enol ethers | p-Toluenesulfonyl cyanide | Hetero-Diels-Alder | 4-Hydroxypyridines | sigmaaldrich.comthieme-connect.com |

| Alkenes | Co catalyst, Silane, TsCN | Radical Cyanation | Nitriles | youtube.com |

Sulfonylation of Aromatic Systems

This compound serves as a reagent for the sulfonylation of aromatic systems, although it is generally less reactive than the corresponding sulfonyl chloride. The electron-withdrawing nature of both the chloro and cyano substituents enhances the electrophilicity of the sulfonyl group, facilitating its reaction with nucleophilic aromatic compounds. The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the aromatic ring attacks the electrophilic sulfur atom of the sulfonyl cyanide. This process is often catalyzed by a Lewis acid, which further activates the sulfonyl cyanide towards nucleophilic attack. The presence of the chlorine atom on the benzene (B151609) ring of the sulfonyl cyanide influences the regioselectivity of the sulfonylation reaction, directing incoming nucleophiles to the ortho and para positions of the aromatic substrate.

While direct sulfonylation of unactivated aromatic systems with this compound can be challenging, the reaction is more facile with electron-rich aromatic compounds such as phenols, anilines, and their derivatives. The increased nucleophilicity of these substrates allows for sulfonylation to occur under milder conditions.

Radical Pathways Involving this compound

Recent research has highlighted the involvement of this compound in radical-mediated transformations. These pathways offer alternative synthetic routes that are often complementary to traditional ionic reactions.

Sulfonyl radicals can be generated from this compound under various conditions, including photochemical and thermal initiation. researchgate.netrsc.org Visible-light-induced photoredox catalysis has emerged as a particularly mild and efficient method for generating sulfonyl radicals from sulfonyl cyanides. researchgate.net In this process, a photocatalyst absorbs light and engages in a single-electron transfer (SET) with the sulfonyl cyanide, leading to the homolytic cleavage of the S-CN bond and the formation of a 4-chlorobenzenesulfonyl radical and a cyanide radical.

These generated sulfonyl radicals are versatile intermediates that can participate in a variety of reactions. A prominent application is their addition to unsaturated systems like alkenes and alkynes. This radical addition can be part of a cascade process, leading to the formation of more complex molecules. For instance, a visible-light-induced copper-catalyzed enantioselective radical sulfonylcyanation of vinylarenes has been reported, utilizing sulfonyl cyanides as bifunctional reagents. researchgate.net

The homolytic cleavage of the S-CN bond in this compound also produces a cyanide radical (•CN). wikipedia.org The cyanide radical is a highly reactive species that can participate in various subsequent reactions. One notable reaction is its involvement in cyanation processes. The formation of the cyanide radical opens up avenues for radical-based cyanation reactions, which can be advantageous for substrates that are incompatible with traditional nucleophilic cyanation methods. wikipedia.org

Reactivity of the Cyano Group in this compound

The cyano group in this compound exhibits its own distinct reactivity, primarily centered around the electrophilic nature of the cyanide carbon and its ability to act as a cyanation agent.

The carbon atom of the cyano group in this compound is electrophilic due to the electron-withdrawing effects of the adjacent sulfonyl group and the nitrogen atom. This electrophilicity allows it to be susceptible to attack by nucleophiles. youtube.com This reactivity is a key aspect of its role in various chemical transformations. For instance, in the presence of a suitable nucleophile, the cyanide group can undergo addition reactions. The specific products of such reactions depend on the nature of the attacking nucleophile and the reaction conditions.

This compound can serve as a source of the cyanide group in cyanation reactions. wikipedia.org These reactions are valuable for the synthesis of nitriles, which are important intermediates in organic synthesis. nih.gov While traditional cyanation methods often involve toxic reagents like potassium or sodium cyanide, sulfonyl cyanides can sometimes offer a safer alternative. nih.govchemistrystudent.com

The transfer of the cyano group can occur through different mechanistic pathways. In some cases, it may involve a nucleophilic substitution mechanism where a nucleophile displaces the 4-chlorobenzenesulfonyl group. chemguide.co.ukyoutube.com However, as discussed earlier, radical pathways can also lead to cyanation. researchgate.net The choice of reaction conditions and substrate will determine which pathway is favored. For example, palladium-catalyzed cyanation reactions have been developed for aryl halides, often using sources like zinc cyanide. youtube.com While not directly involving this compound as the primary cyanating agent in all published methods, the principles of activating a C-CN bond for transfer are relevant.

It is important to note that the direct nucleophilic substitution of a halogen on an unactivated aromatic ring, such as in chlorobenzene (B131634), with a cyanide source is generally difficult due to the partial double bond character of the carbon-halogen bond. youtube.comncert.nic.in However, the reactivity of the cyano group in this compound is distinct from the direct cyanation of chlorobenzene.

Influence of the Chloro Substituent on Reaction Kinetics and Selectivity

The presence of a chlorine atom at the para-position of the benzene ring significantly impacts the electronic properties of the sulfonyl cyanide functionality, which in turn governs the rate and outcome of its chemical reactions.

The 4-chloro substituent exerts a dual electronic effect: a -I (negative inductive) effect and a +M (positive mesomeric or resonance) effect. Due to the high electronegativity of chlorine, the inductive effect, which withdraws electron density from the aromatic ring, is dominant. This electron withdrawal is transmitted to the sulfonyl group, making the sulfur atom more electrophilic and enhancing the leaving group ability of the sulfonyl cyanide moiety in nucleophilic substitution reactions.

The electron-withdrawing nature of the 4-chloro group also influences the spectroscopic properties of the molecule. For instance, the vibrational frequencies of the sulfonyl (SO₂) and cyano (C≡N) groups in the infrared (IR) spectrum are expected to be shifted to higher wavenumbers compared to the unsubstituted analogue, reflecting the strengthening of these bonds due to the reduced electron density in the antibonding orbitals.

Table 1: Hammett Substituent Constants for Selected para-Substituents

| Substituent | Hammett Constant (σ_p) | Electronic Effect |

|---|---|---|

| -OCH₃ | -0.27 | Electron-donating |

| -CH₃ | -0.17 | Electron-donating |

| -H | 0.00 | Reference |

| -Cl | +0.23 | Electron-withdrawing |

This table presents generally accepted Hammett constants and is for illustrative purposes to contextualize the effect of the chloro substituent.

For a para-substituent like the chloro group, steric hindrance at the reaction center (the sulfur atom of the sulfonyl cyanide group) is generally considered to be minimal. The substituent is located relatively far from the site of chemical transformation. Therefore, the electronic effects of the chloro group are the primary determinants of its influence on reaction kinetics and selectivity, with steric factors playing a negligible role in most reaction pathways.

Detailed Mechanistic Elucidations of Reactions

While specific kinetic and spectroscopic studies on the intermediates of reactions involving this compound are not extensively documented in publicly available literature, mechanistic insights can be drawn from the known reactivity of related arenesulfonyl cyanides. One of the characteristic reactions of sulfonyl cyanides is their participation in cycloaddition reactions.

One notable reaction involving an arenesulfonyl cyanide is the Diels-Alder reaction, where it can act as a dienophile. For instance, p-chlorobenzenesulfonyl cyanide has been shown to react with dienes. researchgate.net The sulfonyl cyanide moiety, activated by the electron-withdrawing sulfonyl group, participates in a [4+2] cycloaddition with a suitable diene.

A Hammett analysis for a reaction series involving substituted benzenesulfonyl cyanides would provide valuable information about the reaction mechanism. A plot of the logarithm of the reaction rate constants (log k) against the Hammett substituent constants (σ) would be linear if the reaction mechanism is consistent across the series.

For a reaction where the sulfonyl cyanide acts as an electrophile, such as in a nucleophilic attack or a Diels-Alder reaction, a positive slope (ρ > 0) for the Hammett plot would be expected. This positive ρ value would indicate that electron-withdrawing substituents, like the 4-chloro group, accelerate the reaction by stabilizing the developing negative charge in the transition state. The magnitude of ρ would quantify the sensitivity of the reaction to the electronic effects of the substituents. While a specific Hammett plot for reactions of this compound is not available, the known positive Hammett constant for the para-chloro group strongly suggests that it will enhance the reactivity of the sulfonyl cyanide in reactions where it functions as an electrophile.

Table 2: Expected Reactivity Trends based on Hammett Constants

| Substituent on Benzenesulfonyl Cyanide | Hammett Constant (σ_p) | Expected Relative Rate of Reaction with a Nucleophile/Diene |

|---|---|---|

| -OCH₃ | -0.27 | Slower |

| -CH₃ | -0.17 | Slower |

| -H | 0.00 | Reference |

| -Cl | +0.23 | Faster |

This table illustrates the predicted trend in reaction rates based on the electronic effects of the substituents as quantified by their Hammett constants. This is a qualitative prediction in the absence of specific experimental kinetic data.

Applications in Advanced Organic Synthesis Using 4 Chlorobenzene 1 Sulfonyl Cyanide

As a Versatile Reagent for C-S Bond Formation

While the primary utility of sulfonyl cyanides lies in cyanation reactions, the broader family of 4-chlorobenzenesulfonyl derivatives are cornerstone reagents for creating carbon-sulfur bonds. The synthesis of key sulfur-containing functional groups such as sulfonamides, sulfonic esters, sulfones, and sulfoxides typically proceeds through the highly reactive precursor, 4-chlorobenzenesulfonyl chloride.

The formation of sulfonamides is a fundamental transformation in medicinal chemistry, with many sulfonamide-containing molecules exhibiting antibacterial and antiviral properties. The standard method involves the reaction of 4-chlorobenzenesulfonyl chloride with ammonia (B1221849) or primary/secondary amines. For instance, water- or alkali-soluble 4-chlorobenzenesulfonamides, which are precursors for pharmaceuticals and pigments, are produced by treating an aqueous solution or suspension of an amine with the crude melt of 4-chlorobenzenesulfochloride at temperatures between 0 and 100°C. google.com A specific laboratory preparation involves dissolving 4-chlorobenzenesulfonyl chloride in dichloromethane (B109758) and adding aqueous ammonia at 0°C, followed by stirring at room temperature, to produce 4-chlorobenzenesulfonamide (B1664158) in high yield. chemicalbook.com

Similarly, sulfonic esters are synthesized from sulfonyl derivatives. While various methods exist, an electrochemical approach has been developed for synthesizing sulfonic esters from sulfonyl hydrazides, wherein sulfonyl radicals are generated and react with alkoxy radicals. rsc.org The more conventional route involves reacting a sulfonyl chloride with an alcohol, often in the presence of a base. These esters are important intermediates in both pharmaceutical and agrochemical industries.

Table 1: Representative Synthesis of 4-Chlorobenzenesulfonamide

| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chlorobenzenesulfonyl chloride | Ammonium (B1175870) hydroxide | Dichloromethane | 0-20 °C | 91.3% | chemicalbook.com |

| Crude 4-Chlorobenzenesulfochloride melt | Ammonia / Amines | Water | 0-100 °C | High | google.com |

The synthesis of sulfoxides is less commonly initiated from sulfonyl chlorides. However, a variety of methods exist for their preparation, often involving the oxidation of corresponding sulfides.

Table 2: Synthesis of 4,4'-Dichlorodiphenyl Sulfone

| Precursor | Reagent | Key Conditions | Application of Product | Reference |

|---|---|---|---|---|

| 4-Chlorobenzenesulfonyl chloride | Chlorobenzene (B131634) | Ferric chloride catalyst | Monomer for polyarylene ether sulfones | google.comgoogle.com |

| Chlorobenzene | Chlorosulfonic acid, then Chlorobenzene | One-pot reaction | Monomer for polysulfone and polyether sulfone | google.comgoogle.com |

Role in C-C Bond Formation Methodologies (Cyanation)

The hallmark reactivity of 4-chlorobenzene-1-sulfonyl cyanide is its function as an electrophilic cyanating agent, enabling the formation of carbon-carbon bonds through the introduction of a nitrile group. This transformation is crucial for synthesizing valuable intermediates in medicinal chemistry and materials science.

The development of stereoselective C-H cyanation reactions represents a significant advance in organic synthesis, allowing for the direct installation of a cyano group with control over the three-dimensional arrangement of atoms. One notable methodology achieves the enantioselective cyanation of benzylic C-H bonds through a copper-catalyzed radical relay mechanism. nih.gov In this type of transformation, a radical is generated at the benzylic position, which is then trapped by a cyanide source in the presence of a chiral copper catalyst, leading to the formation of an enantioenriched benzylic nitrile. nih.gov While this specific study employed trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source, the principle demonstrates a sophisticated strategy for asymmetric C-C bond formation where electrophilic cyanating agents are key. nih.gov The enantioselectivity in these reactions can be exceptionally high, often exceeding 97% ee. nih.gov

Regioselective cyanation involves the precise introduction of a cyano group at a specific position within a molecule, which is particularly challenging in complex structures with multiple reactive sites. Methodologies have been developed for the direct C-H cyanation of heterocycles like purines and imidazo[1,2-a]pyridines. nih.govorganic-chemistry.org For purines, a sequential activation with triflic anhydride (B1165640) followed by nucleophilic cyanation with TMSCN allows for the regioselective cyanation at the electron-rich imidazole (B134444) motif, typically affording 8-cyanated purine (B94841) derivatives. nih.gov

In another example, an electrochemical approach enables the oxidative regioselective C-H cyanation of imidazo[1,2-a]pyridines at the C3 position. organic-chemistry.orgresearchgate.net This metal-free method uses TMSCN as the cyano source in a buffered system, generating a radical cation intermediate that is trapped by the cyanide. organic-chemistry.org Such methods highlight the ability to target specific C-H bonds for functionalization, a powerful tool in molecular engineering.

Table 3: Examples of Regioselective C-H Cyanation

| Substrate Class | Cyanide Source | Position of Cyanation | Methodology | Reference |

|---|---|---|---|---|

| Purines | Trimethylsilyl cyanide (TMSCN) | C8 | Triflic anhydride activation | nih.gov |

| Imidazo[1,2-a]pyridines | Trimethylsilyl cyanide (TMSCN) | C3 | Electrochemical oxidation | organic-chemistry.orgresearchgate.net |

Utilization in Complex Molecule and Heterocyclic Synthesis

The introduction of a cyano group into complex molecules, particularly heterocycles, is of great interest due to the versatile chemistry of the nitrile functional group and the biological activities of the resulting products. nih.gov Cyanated purine derivatives, for instance, have shown potential as antimalarial agents and enzyme inhibitors. nih.gov

The direct C-H cyanation of purine scaffolds provides a streamlined route to these valuable compounds, avoiding the multi-step sequences often required when starting from halogenated purines. nih.gov The resulting 8-cyanopurines can be further manipulated, converting the cyano group into amides, imidates, and other heterocyclic systems like oxazolines and isothiazoles. nih.gov Similarly, the electrochemical C-H cyanation of imidazo[1,2-a]pyridines furnishes C3-cyanated products that are valuable building blocks in medicinal chemistry. organic-chemistry.org This method is noted for its broad substrate compatibility, tolerating a range of functional groups on the heterocyclic core. organic-chemistry.org These strategies underscore the utility of electrophilic cyanation in the late-stage functionalization of complex molecular architectures, providing efficient access to novel chemical entities.

Incorporation into Natural Product Analogues

There is a significant lack of specific, published research detailing the direct incorporation of this compound into the synthesis of natural product analogues. While the synthesis of natural product analogues is a broad and active area of research, and compounds containing sulfonyl and cyano groups are prevalent in bioactive molecules, direct evidence of this particular reagent's use in this context is not readily found in the scientific literature. wikipedia.orgresearchgate.netgoogle.comacs.org The versatility of the nitrile functional group as a precursor to other functionalities, such as amines and carboxylic acids, suggests its potential utility in modifying natural product scaffolds. However, without concrete examples in published studies, its role remains speculative.

Application in Nitrogen-Containing Heterocyclic Scaffolds

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science due to their presence in a vast array of biologically active compounds and functional materials. researchgate.netnih.govrsc.orgbenthamscience.commdpi.com Sulfonamides, in particular, are a well-established class of pharmacophores. The structure of this compound, possessing both a sulfonyl group and a cyano group, suggests its potential as a building block for various heterocyclic systems. For instance, the sulfonyl group could react with amines to form sulfonamides, which can then undergo further cyclization reactions. The cyano group can also participate in various cyclization reactions to form nitrogen-containing rings.

Despite this theoretical potential, a thorough search of the chemical literature does not yield specific examples or methodologies where this compound is explicitly used as a reactant in the synthesis of nitrogen-containing heterocyclic scaffolds. General methods for the synthesis of such scaffolds often involve sulfonyl chlorides or other activated sulfonyl derivatives, but the application of this specific sulfonyl cyanide is not prominently featured. mdpi.com

Catalytic Applications in Organic Transformations

The application of this compound in catalytic organic transformations is another area where specific, documented examples are sparse.

Organocatalytic Systems

Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in modern organic synthesis. These catalysts can activate substrates in various ways, including through the formation of iminium ions, enamines, or through hydrogen bonding interactions. While there are numerous examples of organocatalytic reactions involving cyanation or the introduction of sulfonyl groups, there is no readily available research demonstrating the use of this compound as a substrate or reagent within an organocatalytic system. The reactivity of the sulfonyl cyanide functionality could potentially be harnessed in organocatalytic transformations, but this remains an underexplored area of research.

Transition Metal-Catalyzed Reactions

Transition metal catalysis is a dominant and indispensable tool in organic synthesis, enabling the formation of a wide array of chemical bonds with high efficiency and selectivity. researchgate.netrsc.org Palladium, copper, and other transition metals are frequently used to catalyze cross-coupling reactions, cyanations, and sulfonylations. wikipedia.orgacs.orgacs.org

The structure of this compound presents several potential sites for interaction with transition metal catalysts. The aryl chloride moiety could, in principle, participate in cross-coupling reactions. The sulfonyl cyanide group could also be involved in novel transformations. However, a review of the current literature does not provide specific examples of transition metal-catalyzed reactions where this compound is a key reactant. While there is extensive research on the transition metal-catalyzed cyanation of aryl halides and the sulfonylation of various substrates, the direct application of this bifunctional reagent in such catalytic cycles has not been reported in detail. nih.gov

Theoretical and Computational Chemistry Studies of 4 Chlorobenzene 1 Sulfonyl Cyanide

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, polarity, and spectroscopic properties. For 4-chlorobenzene-1-sulfonyl cyanide, a comprehensive analysis would involve examining its molecular orbitals and the distribution of electron density across the molecule.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, combining atomic orbitals to form molecular orbitals that span the entire molecule. libretexts.orgrsc.org Key to understanding a molecule's reactivity are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgresearchgate.net

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. rsc.org Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic sites. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO would likely be associated with the electron-rich chlorobenzene (B131634) ring, while the LUMO would be centered on the electron-withdrawing sulfonyl cyanide group (-SO₂CN). The chlorine atom at the para position and the sulfonyl cyanide group both exert strong electron-withdrawing effects, which would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene (B151609). A computational study would precisely calculate these energy levels and map the spatial distribution of these orbitals, providing a quantitative basis for predicting its chemical behavior.

Illustrative Data Table: Frontier Orbital Energies

This table illustrates the type of data that a Density Functional Theory (DFT) calculation would provide for this compound. The values are hypothetical and serve as an example.

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

The distribution of electrons within the this compound molecule is uneven due to the different electronegativities of the constituent atoms. This charge distribution can be quantified through methods like Natural Bond Orbital (NBO) analysis and visualized using electrostatic potential (ESP) maps.

An ESP map displays the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are prone to attack by electrophiles. Regions of positive potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack.

In this compound, the ESP map would be expected to show a high positive potential around the sulfur atom of the sulfonyl group and the carbon atom of the cyanide group. This is due to the strong electron-withdrawing nature of the adjacent oxygen and nitrogen atoms. The chlorobenzene ring would exhibit a more complex potential distribution, with negative potential associated with the chlorine atom and the pi-system of the ring, making it a potential site for electrophilic interaction.

Computational Modeling of Reaction Mechanisms

Computational modeling allows for the in-silico investigation of reaction pathways, providing insights into the feasibility and outcomes of chemical transformations. This is particularly valuable for understanding the reactivity of versatile reagents like this compound, which can act as a source for both cyano and sulfonyl groups. rsc.org

Any chemical reaction proceeds through a high-energy state known as the transition state (TS), which lies on the reaction pathway between reactants and products. Computational chemistry can be used to locate the geometry of this transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate.

For example, in a nucleophilic substitution reaction where a nucleophile attacks the sulfur atom, computational models could calculate the structure of the pentacoordinate sulfur intermediate and the associated energy barriers for its formation and breakdown. Such calculations are crucial for understanding why a reaction proceeds and for optimizing reaction conditions.

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and pathways. Computational models can account for solvent effects using either explicit models (including individual solvent molecules) or implicit models (treating the solvent as a continuous medium with a specific dielectric constant).

For reactions involving a polar molecule like this compound, the choice of solvent would be critical. A polar solvent could stabilize charged intermediates or transition states, thereby lowering the activation energy and accelerating the reaction. Computational analysis of solvent effects would provide a quantitative understanding of these interactions, aiding in the selection of the optimal solvent for a desired transformation.

This compound has multiple reactive sites. Nucleophiles could potentially attack the sulfur atom of the sulfonyl group or the carbon atom of the cyanide group. Computational modeling can predict the preferred reaction pathway by comparing the energy barriers for all possible routes. The pathway with the lowest activation energy will be the most favorable kinetically.

For instance, theoretical studies on the related compound tosyl cyanide have explored its radical transformations. rsc.orgresearchgate.net Similar computational approaches for this compound could elucidate whether its reactions under certain conditions (e.g., photochemical) would proceed via a radical or an ionic mechanism. This predictive power is invaluable for designing new synthetic methods and understanding unexpected reaction outcomes.

Conformational Analysis and Stability Studies

The conformational landscape of this compound is primarily defined by the rotation around the C-S and S-C≡N bonds. Theoretical calculations, such as Density Functional Theory (DFT), would be instrumental in elucidating the molecule's preferred three-dimensional structure and the energy barriers associated with its internal rotations.

A critical aspect of its conformational analysis is the determination of the torsional or dihedral angle between the plane of the benzene ring and the S-C≡N group. This rotation would likely reveal the most stable conformer, which is anticipated to be a non-planar arrangement to minimize steric hindrance between the ortho-protons of the benzene ring and the sulfonyl oxygen atoms. A potential energy surface scan, generated by systematically varying this dihedral angle, would identify the global energy minimum, corresponding to the most stable conformation, as well as any local minima representing other, less stable conformers.

Furthermore, computational studies would quantify the rotational energy barriers. These barriers represent the energy required for the molecule to transition from one stable conformation to another. The height of these barriers provides insight into the molecule's conformational flexibility at different temperatures. It is expected that the rotation around the C-S bond would have a discernible energy barrier due to the steric interactions and the electronic effects of the sulfonyl group.

While specific data for this compound is not published, a hypothetical data table from such a computational study is presented below to illustrate the expected findings.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Parameter | Calculated Value |

| Most Stable Dihedral Angle (C-C-S-C) | Value not available |

| Energy of Most Stable Conformer | Value not available |

| Rotational Energy Barrier (C-S Bond) | Value not available |

Comparative Theoretical Studies with Other Arylsulfonyl Cyanides and Related Electrophiles

To understand the unique chemical reactivity of this compound, it is essential to compare its theoretical properties with those of other arylsulfonyl cyanides and related electrophilic compounds. Such a comparative analysis, again likely employing DFT methods, would focus on key electronic and structural parameters that govern electrophilicity.

A primary point of comparison would be with benzenesulfonyl cyanide, the parent compound, to isolate the effect of the para-chloro substituent. Additionally, comparisons with other para-substituted arylsulfonyl cyanides (e.g., with electron-donating groups like methoxy (B1213986) or electron-withdrawing groups like nitro) would provide a clearer picture of how substituents modulate the electronic properties of the sulfonyl cyanide functional group.

Key parameters for comparison would include the electrostatic potential (ESP) mapped onto the electron density surface, the energies of the frontier molecular orbitals (HOMO and LUMO), and the global electrophilicity index. The ESP would visually indicate the regions of positive potential, highlighting the electrophilic sites of the molecule, particularly the sulfur atom of the sulfonyl group.

The HOMO-LUMO energy gap is a critical indicator of chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. By comparing the HOMO-LUMO gaps across a series of arylsulfonyl cyanides, one could rank their relative electrophilicity. The global electrophilicity index, a parameter derived from the HOMO and LUMO energies, provides a quantitative measure of a molecule's ability to accept electrons.

A comparative study would also extend to other related electrophiles, such as 4-chlorobenzenesulfonyl chloride, to understand the influence of the cyanide group versus a chloride substituent on the electrophilic character of the sulfur center.

The following table illustrates the type of comparative data that would be generated from such a theoretical study. The values presented are hypothetical.

Table 2: Hypothetical Comparative Theoretical Data for Arylsulfonyl Electrophiles

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Global Electrophilicity Index |

| This compound | Value not available | Value not available | Value not available | Value not available |

| Benzenesulfonyl Cyanide | Value not available | Value not available | Value not available | Value not available |

| 4-Methoxybenzene-1-sulfonyl Cyanide | Value not available | Value not available | Value not available | Value not available |

| 4-Nitrobenzene-1-sulfonyl Cyanide | Value not available | Value not available | Value not available | Value not available |

| 4-Chlorobenzenesulfonyl Chloride | Value not available | Value not available | Value not available | Value not available |

Advanced Analytical Techniques in Chemical Research of 4 Chlorobenzene 1 Sulfonyl Cyanide

Spectroscopic Methods for Mechanistic Elucidation

Spectroscopic techniques are indispensable for probing the intricate details of chemical reactions involving 4-chlorobenzene-1-sulfonyl cyanide. They provide real-time and structural information essential for elucidating reaction pathways.

In-situ NMR Spectroscopy for Reaction Monitoring

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. This technique allows for the direct observation of the consumption of reactants and the formation of products and intermediates without the need for sample isolation. For instance, in reactions involving this compound, ¹H and ¹³C NMR can track the changes in the chemical environment of the aromatic and sulfonyl cyanide groups.

The application of in-situ NMR has been particularly insightful in studying reactions where this compound acts as a precursor. For example, in the synthesis of sulfonyl-substituted lactone derivatives, in-situ NMR could be employed to monitor the conversion of the starting materials and the formation of the lactone ring, providing kinetic data and insights into the reaction mechanism. acs.org Similarly, monitoring the deaminative cyanation of anilines, where a related sulfonyl compound is used, could be followed by ¹⁵N NMR spectroscopy to observe the conversion of nitrate (B79036) and the formation of nitrogen-containing intermediates and products. acs.org The ability to observe changes in real-time helps in optimizing reaction conditions and identifying key intermediates that might otherwise be missed. In the context of solid-state reactions, in-situ solid-state NMR has been used to monitor the formation of cocrystals, demonstrating its utility in tracking reactions even in the absence of a solvent. nih.gov

High-Resolution Mass Spectrometry for Intermediate Detection

High-Resolution Mass Spectrometry (HRMS) is a critical technique for identifying and characterizing transient and low-abundance reactive intermediates in chemical reactions. rsc.org Its high sensitivity and mass accuracy enable the determination of the elemental composition of fleeting species, which is fundamental to understanding reaction mechanisms. rsc.org

In the study of reactions involving this compound, HRMS can be employed to detect key intermediates. For example, in reactions where the sulfonyl cyanide group participates in cycloadditions or nucleophilic substitutions, HRMS can help identify charged or neutral intermediates that are formed along the reaction pathway. The technique is particularly valuable for studying complex reactions, such as those involving metal catalysis or radical species. rsc.org A notable application is the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) with cyanide trapping to detect and characterize iminium ion reactive intermediates, a method that could be adapted to study reactions of sulfonyl cyanides. nih.gov

| Technique | Application in Studying this compound Reactions | Information Gained |

| In-situ NMR Spectroscopy | Real-time monitoring of reaction progress. | Reaction kinetics, identification of major products and stable intermediates. |

| High-Resolution Mass Spectrometry | Detection and identification of transient reactive intermediates. | Elemental composition and structure of low-concentration intermediates. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. frontiersin.org These techniques are used to follow the course of a reaction by monitoring the disappearance of vibrational bands corresponding to the reactants' functional groups and the appearance of new bands associated with the products.

For this compound, the characteristic stretching frequency of the cyanide (-C≡N) group, typically found in the 2240-2220 cm⁻¹ region for aromatic nitriles, is a key diagnostic peak. spectroscopyonline.com The sulfonyl group (-SO₂) also exhibits characteristic symmetric and asymmetric stretching vibrations. chemscene.com During a reaction, changes in the position and intensity of these bands can indicate the transformation of the sulfonyl cyanide moiety. For instance, if the cyanide group is converted to another functional group, its characteristic peak will disappear, while new peaks corresponding to the new group will emerge.

Raman spectroscopy is particularly sensitive to the C≡N triple bond, providing a sharp and intense signal. nih.govcolab.ws The sensitivity of the nitrile stretching frequency to its chemical environment can also provide insights into intermolecular interactions. mdpi.com

| Spectroscopic Technique | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

| Infrared (IR) Spectroscopy | -C≡N stretch (aromatic) | 2240-2220 | Disappearance indicates reaction of the cyanide group. spectroscopyonline.com |

| -SO₂ asymmetric stretch | ~1350 | Changes indicate transformation of the sulfonyl group. | |

| -SO₂ symmetric stretch | ~1160 | Changes indicate transformation of the sulfonyl group. | |

| Raman Spectroscopy | -C≡N stretch | 2200-2300 | Highly sensitive probe for the cyanide functional group. researchgate.net |

Crystallographic Studies of Novel Derivatives and Intermediates

Crystallographic techniques, particularly X-ray diffraction, are paramount for the unambiguous determination of the three-dimensional structure of crystalline solids. This information is vital for understanding the precise arrangement of atoms and molecules, which in turn influences the material's physical and chemical properties.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the gold standard for determining the molecular structure of new derivatives of this compound. dntb.gov.ua By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional model of the molecule can be constructed. This includes precise bond lengths, bond angles, and torsional angles.

For example, the crystal structure of a derivative like N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, which also contains a cyano group, was successfully determined using this method, providing valuable insights into its molecular geometry. mdpi.com Similarly, X-ray diffraction studies on derivatives of this compound would reveal the exact conformation of the molecule in the solid state, including the orientation of the chlorophenyl and sulfonyl cyanide groups. This information is crucial for understanding structure-activity relationships and designing new molecules with specific properties. The Cambridge Structural Database is a repository for such crystallographic data. nih.gov

Understanding Solid-State Reactivity

The arrangement of molecules in a crystal lattice, as determined by X-ray diffraction, can have a profound impact on their reactivity in the solid state. The proximity and orientation of reactive functional groups in adjacent molecules can facilitate or inhibit certain reactions. This field of study, known as topochemistry, relies heavily on crystallographic data.

Chromatographic Techniques for Complex Mixture Analysis

The analysis of this compound within complex matrices, such as reaction mixtures or environmental samples, necessitates the use of powerful separation techniques. Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are well-suited for the quantification and purification of this compound. While specific methods devoted to this compound are not extensively detailed in publicly available literature, established methods for structurally related compounds, such as chlorobenzenes, benzenesulfonyl chlorides, and other sulfonyl derivatives, provide a strong basis for developing effective analytical protocols. researchgate.netresearchgate.net

Reversed-phase HPLC is a primary technique for the analysis of moderately polar compounds like this compound. This method typically employs a nonpolar stationary phase, such as octadecylsilica (C18), and a polar mobile phase. researchgate.netresearchgate.net The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. For instance, a method developed for the determination of chlorobenzenes and benzenesulfonyl chlorides in industrial wastewater utilized a C18 column with an aqueous-methanolic mobile phase. researchgate.net The addition of methanol (B129727) to the mobile phase modulates its polarity, thereby influencing the retention time of the analytes.

The detection of this compound is readily achieved using a UV detector, as the aromatic ring and the sulfonyl cyanide group are chromophores that absorb in the UV region. researchgate.net A wavelength of 215 nm has been found to be effective for the detection of related aromatic sulfonyl chlorides. researchgate.net

In the context of analyzing complex mixtures, such as industrial wastewater, sample preparation is a critical step to remove interfering substances and enrich the analyte of interest. Techniques like on-line sample enrichment on an adsorption column can be employed to improve the detection limits for pollutants. researchgate.net

The following table outlines a hypothetical, yet scientifically plausible, set of HPLC conditions for the analysis of this compound, extrapolated from methods used for similar compounds.

| Parameter | Condition |

| Stationary Phase | Octadecylsilica (C18) |

| Mobile Phase | Methanol:Water (65:35, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Column Temperature | Ambient |

This table presents a representative set of HPLC conditions and is intended for illustrative purposes. Actual parameters may require optimization.

Chiral Chromatography for Enantiomeric Excess Determination (if applicable)

The application of chiral chromatography for the determination of enantiomeric excess is not applicable to this compound. This is because the molecule is achiral; it does not possess a stereocenter and therefore does not exist as a pair of enantiomers. The absence of chirality means that techniques designed to separate stereoisomers are not relevant to the analysis of this particular compound.

Derivatives, Analogues, and Structure Reactivity Relationships of Sulfonyl Cyanides

Synthesis of Novel 4-Chlorobenzene-1-sulfonyl Cyanide Analogues

The synthesis of analogues of this compound typically follows a two-step process, beginning with the formation of a substituted benzenesulfonyl chloride, which is then converted to the corresponding sulfonyl cyanide.

The initial step often involves the chlorosulfonation of a substituted benzene (B151609) derivative. For instance, a process for preparing 4-chlorobenzenesulfonyl chloride involves reacting chlorobenzene (B131634) with chlorosulfonic acid. google.com This method can be adapted for other substituted benzenes. Alternatively, a more versatile and modern approach involves the direct oxidative chlorination of thiols or disulfides. One highly efficient method uses hydrogen peroxide (H₂O₂) and zirconium tetrachloride (ZrCl₄) to convert a wide range of thiols (aromatic, heterocyclic, and aliphatic) into their corresponding sulfonyl chlorides in high yields and under mild conditions. organic-chemistry.org

Once the desired substituted benzenesulfonyl chloride is obtained, it is converted to the sulfonyl cyanide. This is typically achieved through a nucleophilic substitution reaction where the chloride is displaced by a cyanide ion, for example, by using sodium cyanide.

This generalized synthetic pathway allows for the creation of a diverse library of analogues. By starting with different substituted thiols or benzene derivatives, a range of functional groups can be introduced onto the aromatic ring.

Table 1: Examples of Potential this compound Analogues

| Compound Name | Parent Compound for Synthesis | Potential Synthetic Method |

| 4-Methoxybenzene-1-sulfonyl cyanide | 4-Methoxybenzenethiol | Oxidative chlorination followed by cyanation |

| 4-Nitrobenzene-1-sulfonyl cyanide | 4-Nitrobenzenethiol | Oxidative chlorination followed by cyanation |

| 2-Chlorobenzene-1-sulfonyl cyanide | 2-Chlorobenzenethiol | Oxidative chlorination followed by cyanation |

| 3,4-Dichlorobenzene-1-sulfonyl cyanide | 3,4-Dichlorobenzenethiol | Oxidative chlorination followed by cyanation |

| Naphthalene-2-sulfonyl cyanide | Naphthalene-2-thiol | Oxidative chlorination followed by cyanation |

Investigation of Substituted Benzenesulfonyl Cyanides

The reactivity of the sulfonyl cyanide functional group is intrinsically linked to the electronic environment of the benzene ring to which it is attached. Substituents on the ring can either donate or withdraw electron density, thereby modulating the electrophilicity of the sulfonyl group.

The effect of substituents on the reactivity of a benzene ring is a well-established principle in organic chemistry. These effects are broadly categorized as activating (electron-donating) or deactivating (electron-withdrawing). libretexts.org

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃), hydroxyl (-OH), and alkyl groups (-CH₃) donate electron density to the benzene ring through resonance or inductive effects. studymind.co.uk This increase in electron density makes the ring more nucleophilic but, conversely, decreases the electrophilicity of the attached sulfonyl cyanide group. The sulfur atom in the sulfonyl group becomes less electron-deficient, making it a weaker target for nucleophiles.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) pull electron density away from the benzene ring. studymind.co.ukquora.com The sulfonyl group itself is also electron-withdrawing. rsc.org These groups deactivate the ring towards electrophilic attack but significantly increase the electrophilicity of the sulfonyl cyanide moiety. By withdrawing electron density, EWGs make the sulfur atom more electron-poor and thus more susceptible to nucleophilic attack. The parent compound, this compound, features a moderately deactivating chloro substituent. libretexts.org

Table 2: Influence of Substituents on the Reactivity of Benzenesulfonyl Cyanides

| Substituent (at para-position) | Group Type | Effect on Benzene Ring | Predicted Impact on Sulfonyl Cyanide Reactivity (Electrophilicity) |

| -OCH₃ | Strong Electron-Donating | Activating | Decreased |

| -CH₃ | Weak Electron-Donating | Activating | Slightly Decreased |

| -H | Neutral | Reference | Baseline |

| -Cl | Weak Electron-Withdrawing | Deactivating | Increased |

| -NO₂ | Strong Electron-Withdrawing | Deactivating | Strongly Increased |

Positional Isomer Effects on Reactivity

The position of a substituent on the benzene ring relative to the sulfonyl cyanide group (ortho, meta, or para) has a profound impact on the compound's reactivity due to the different ways inductive and resonance effects propagate.

Ortho and Para Positions: Substituents at the ortho and para positions can exert both inductive and resonance effects. An electron-withdrawing group like a nitro group at the para-position can withdraw electron density from the entire ring system through resonance, strongly enhancing the electrophilicity of a para-sulfonyl group.

Meta Position: A substituent at the meta position primarily influences the ring through its inductive effect. A resonance effect from a meta-substituent to the sulfonyl cyanide group is not possible. Therefore, an EWG at the meta position will generally have a less pronounced activating effect on the sulfonyl cyanide group compared to the same group at the para position.

Table 3: Predicted Relative Reactivity of Isomeric Nitrosulfonyl Cyanides

| Compound | Position of -NO₂ | Dominant Electronic Effect | Predicted Relative Electrophilicity of Sulfonyl Group |

| 4-Nitrobenzene-1-sulfonyl cyanide | para | Strong Resonance + Inductive Withdrawal | Highest |

| 2-Nitrobenzene-1-sulfonyl cyanide | ortho | Strong Resonance + Inductive Withdrawal (potential steric hindrance) | High |

| 3-Nitrobenzene-1-sulfonyl cyanide | meta | Inductive Withdrawal Only | Moderate |

Development of Related Sulfonyl Reagents with Tunable Reactivity

Research has expanded beyond simple substituted benzenesulfonyl cyanides to develop more complex sulfonyl-based reagents with highly tunable reactivity. A prominent area of this research is in the field of bioconjugation, particularly for the modification of cysteine residues in proteins.

Scientists have developed heteroaromatic sulfonyl reagents, such as 2-sulfonylpyridines and 2-sulfonylpyrimidines, which act as tunable, cysteine-reactive electrophiles. acs.orgnih.govresearchgate.net These compounds react with thiols via a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of these "warheads" can be systematically and predictably adjusted over several orders of magnitude by making subtle changes to the heterocyclic core or the exocyclic leaving group. researchgate.net This fine-tuning allows for the development of highly selective reagents that can target specific cysteines within the complex environment of the human proteome. acs.orgnih.gov

Another class of related reagents includes N-sulfonylbenzotriazoles, which have been shown to be effective reagents for C-sulfonylation reactions with a variety of nucleophiles. nih.gov The development of these diverse sulfonyl-based structures highlights a strategic shift towards creating reagents where reactivity is not just a static property but a design parameter that can be tailored for specific and sophisticated chemical transformations.

Future Research Directions and Perspectives for 4 Chlorobenzene 1 Sulfonyl Cyanide Chemistry

Exploration of Novel Reactivity Modes and Transformations

While the sulfonyl cyanide group is a potent electrophile, its reactivity remains underexplored beyond classical nucleophilic substitution. Future research should focus on uncovering novel transformations that leverage the unique electronic properties conferred by both the sulfone and the nitrile functionalities.

The electron-withdrawing nature of the chloro and cyano substituents enhances the electrophilicity at the sulfonyl center, accelerating reactions with nucleophiles like amines and alcohols. However, modern organic synthesis points toward new possibilities. For instance, strategies involving the insertion of sulfur dioxide (SO₂) into metal-carbon bonds are emerging for the synthesis of sulfonyl-containing molecules. nih.govacs.org A potential avenue for novel reactivity could involve the development of catalytic systems that enable the insertion of unsaturated molecules (alkenes, alkynes) into the S-CN bond of 4-chlorobenzene-1-sulfonyl cyanide, leading to new classes of complex sulfonamides and nitriles.

Furthermore, transition-metal-catalyzed cross-coupling reactions could provide a new frontier. Research into Ru(II)-catalyzed reactions for the functionalization of heterocyclic compounds has shown success with a variety of coupling partners. acs.org Developing protocols where this compound acts as a coupling partner could open pathways to previously inaccessible molecular architectures.

Table 1: Potential Novel Transformations for this compound

| Transformation Type | Proposed Reaction | Potential Products |

| Catalytic Insertion | Insertion of alkenes/alkynes into the S-CN bond | Functionalized vinyl or alkynyl sulfonamides |

| Cross-Coupling Reactions | Palladium or Nickel-catalyzed coupling with organometallics | Aryl- or alkyl-sulfonyl cyanides with new substituents |

| Radical Chemistry | Photoredox-catalyzed radical addition to the cyano group | Complex ketimines and related nitrogen heterocycles |

| SO₂ Insertion Strategies | Synergistic photoredox/copper catalysis with SO₂ insertion | Diverse sulfonyl-substituted derivatives |

Integration into Flow Chemistry and Automated Synthesis Platforms